molecular formula C17H26N2O2 B2930844 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate CAS No. 2503204-23-5

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate

Cat. No.: B2930844
CAS No.: 2503204-23-5
M. Wt: 290.407
InChI Key: HLSCABXTXQASPA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C17H26N2O2 It is characterized by the presence of a tert-butyl group, a tetrahydroquinoline ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroquinoline derivative. One common method includes the following steps:

    Formation of the Intermediate: The starting material, 1,2,3,4-tetrahydroquinoline, is reacted with a propyl halide in the presence of a base to form the intermediate 3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl halide.

    Carbamate Formation: The intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The propyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis. The tetrahydroquinoline ring can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
  • Tert-butyl (1,2,3,4-tetrahydroquinolin-7-yl)carbamate
  • Tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate

Uniqueness

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate is unique due to the specific positioning of the propyl group on the tetrahydroquinoline ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-15-14(12-13)7-5-10-18-15/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSCABXTXQASPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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